4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a synthetic compound known for its versatile applications in chemistry and pharmacology. Its unique molecular structure integrates a variety of functional groups, making it a compound of interest for numerous studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves multiple steps:
Starting Materials: Begin with benzene sulfonamide, ethyl bromide, and the appropriate thiol and pyran derivatives.
Reaction 1: Conduct an alkylation reaction using ethyl bromide in the presence of a base to introduce the ethoxy group.
Reaction 2: Perform a substitution reaction with the thiol derivative to attach the phenylthio group.
Reaction 3: Utilize a coupling reaction to introduce the pyran moiety.
Final Step: Purify the product through recrystallization or column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale, with optimizations for efficiency and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the process.
Chemical Reactions Analysis
4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is involved in various chemical reactions:
Oxidation: This compound can undergo oxidation reactions to form sulfoxides and sulfones. Common reagents include hydrogen peroxide and peracids.
Reduction: Reduction can occur at the sulfonamide group, typically using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group and phenylthio group can be targets for nucleophilic substitutions, facilitated by reagents such as sodium hydride or potassium carbonate.
Major Products: Products from these reactions vary but commonly include oxidized forms or substituted analogs that have modified functional groups.
Scientific Research Applications
The applications of 4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide span several fields:
Chemistry: Used as a starting material for synthesizing more complex molecules and as a catalyst in certain organic reactions.
Biology: Studied for its interactions with biological macromolecules, often as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of advanced polymers.
Mechanism of Action
The mechanism by which 4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exerts its effects involves binding to specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors, altering their activity and leading to physiological changes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparing 4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide with other sulfonamides and thioethers:
Similar Compounds: Examples include methanesulfonamide and thioanisole.
Uniqueness: The integration of the pyran and ethoxy groups provides unique chemical reactivity and biological activity, distinguishing it from simpler analogs.
Applications: While many sulfonamides share anti-bacterial properties, the specific structure of this compound allows for more diverse applications, particularly in medicinal chemistry and materials science.
This concludes our detailed look into the fascinating world of this compound. Anything else you’re curious about?
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S2/c1-3-26-20-10-9-19(15-17(20)2)28(23,24)22-16-21(11-13-25-14-12-21)27-18-7-5-4-6-8-18/h4-10,15,22H,3,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAVPLHCUIYUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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